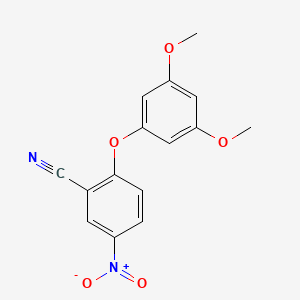
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile is an organic compound that belongs to the class of aryloxybenzonitriles This compound is characterized by the presence of a dimethoxyphenoxy group and a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile typically involves the reaction of 3,5-dimethoxyphenol with 5-nitro-2-chlorobenzonitrile. The reaction is carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The mixture is heated under an inert atmosphere, usually argon, at elevated temperatures (around 125°C) for several hours to facilitate the nucleophilic aromatic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products Formed
Reduction: 2-(3,5-Dimethoxyphenoxy)-5-aminobenzonitrile.
Oxidation: 2-(3,5-Dihydroxyphenoxy)-5-nitrobenzonitrile.
Scientific Research Applications
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenol: A precursor in the synthesis of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile.
2,3-Dimethoxybenzoic Acid: Another aryloxybenzonitrile with similar structural features.
3-Acetoxy-2-methylbenzoic Acid: Shares the aryloxybenzonitrile core but with different substituents.
Uniqueness
This compound is unique due to the combination of its dimethoxyphenoxy and nitrobenzonitrile groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N2O5 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C15H12N2O5/c1-20-12-6-13(21-2)8-14(7-12)22-15-4-3-11(17(18)19)5-10(15)9-16/h3-8H,1-2H3 |
InChI Key |
LAEBWZHNBSERBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


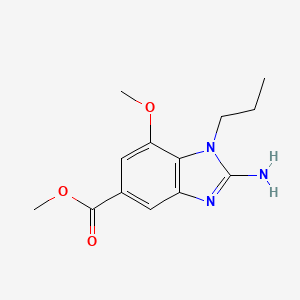
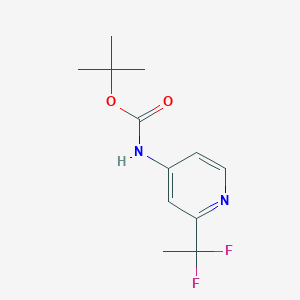
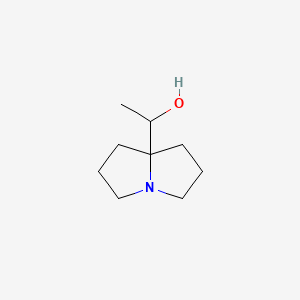
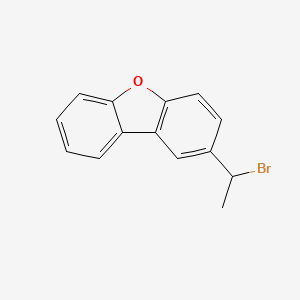
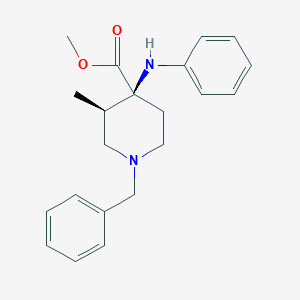
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
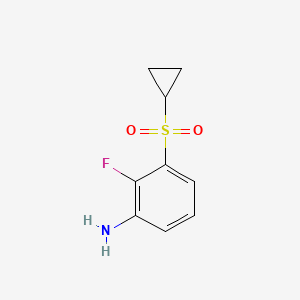
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)

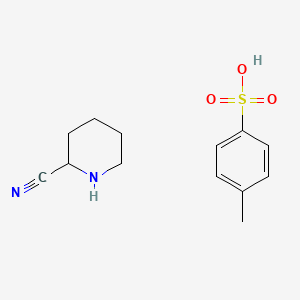
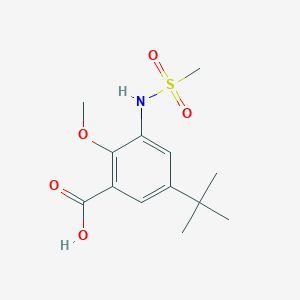
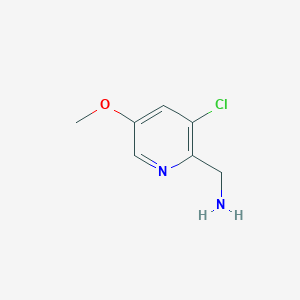
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
